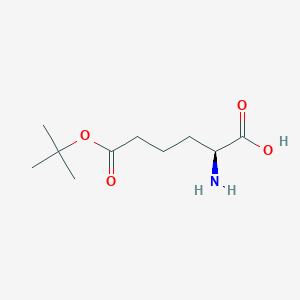
(2S)-2-amino-3-hydroxy-N-(4-methoxynaphthalen-2-yl)propanamide
説明
(2S)-2-amino-3-hydroxy-N-(4-methoxynaphthalen-2-yl)propanamide, also known as 4-MeONap-Gly-OH, is a glycinamide derivative that has attracted the attention of researchers due to its potential therapeutic applications. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for (2S)-2-amino-3-hydroxy-N-(4-methoxynaphthalen-2-yl)propanamide involves the synthesis of the key intermediate 4-methoxynaphthalen-2-amine, followed by coupling with (2S)-2-amino-3-hydroxypropanoic acid.
Starting Materials
4-methoxynaphthalen-2-carboxylic acid, thionyl chloride, ammonia, sodium hydroxide, (2S)-2-amino-3-hydroxypropanoic acid, coupling reagents (e.g. EDC, HOBt)
Reaction
4-methoxynaphthalen-2-carboxylic acid is reacted with thionyl chloride to form 4-methoxynaphthalen-2-chloride., 4-methoxynaphthalen-2-chloride is then reacted with ammonia to form 4-methoxynaphthalen-2-amine., (2S)-2-amino-3-hydroxypropanoic acid is protected with a suitable protecting group (e.g. Boc) and then coupled with 4-methoxynaphthalen-2-amine using a coupling reagent (e.g. EDC, HOBt) to form the desired product, (2S)-2-amino-3-hydroxy-N-(4-methoxynaphthalen-2-yl)propanamide., The protecting group is then removed using a suitable deprotection reagent (e.g. TFA) to obtain the final product.
作用機序
The mechanism of action of (2S)-2-amino-3-hydroxy-N-(4-methoxynaphthalen-2-yl)propanamide-OH is not fully understood, but it has been suggested that this compound may act as a neuroprotective agent by inhibiting oxidative stress and inflammation. Additionally, (2S)-2-amino-3-hydroxy-N-(4-methoxynaphthalen-2-yl)propanamide-OH has been shown to modulate the activity of glutamate and GABA receptors, which are involved in synaptic transmission.
生化学的および生理学的効果
Studies have shown that (2S)-2-amino-3-hydroxy-N-(4-methoxynaphthalen-2-yl)propanamide-OH has several biochemical and physiological effects. This compound has been shown to increase the levels of antioxidant enzymes and reduce the levels of pro-inflammatory cytokines. Additionally, (2S)-2-amino-3-hydroxy-N-(4-methoxynaphthalen-2-yl)propanamide-OH has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of using (2S)-2-amino-3-hydroxy-N-(4-methoxynaphthalen-2-yl)propanamide-OH in lab experiments is its neuroprotective effects, which make it a potential therapeutic agent for neurodegenerative diseases. Additionally, this compound has been shown to have low toxicity and good bioavailability. However, one of the limitations of using (2S)-2-amino-3-hydroxy-N-(4-methoxynaphthalen-2-yl)propanamide-OH in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on (2S)-2-amino-3-hydroxy-N-(4-methoxynaphthalen-2-yl)propanamide-OH. One potential direction is to investigate its potential as a treatment for other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify its molecular targets. Finally, the development of more efficient synthesis methods for (2S)-2-amino-3-hydroxy-N-(4-methoxynaphthalen-2-yl)propanamide-OH could facilitate its use in future research.
科学的研究の応用
The potential therapeutic applications of (2S)-2-amino-3-hydroxy-N-(4-methoxynaphthalen-2-yl)propanamide-OH have been extensively studied in scientific research. This compound has been shown to exhibit neuroprotective effects, and it has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, (2S)-2-amino-3-hydroxy-N-(4-methoxynaphthalen-2-yl)propanamide-OH has been studied for its potential as an anti-inflammatory agent and as a treatment for cancer.
特性
IUPAC Name |
(2S)-2-amino-3-hydroxy-N-(4-methoxynaphthalen-2-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-19-13-7-10(16-14(18)12(15)8-17)6-9-4-2-3-5-11(9)13/h2-7,12,17H,8,15H2,1H3,(H,16,18)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXFIMTXSQJZID-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=CC=CC=C21)NC(=O)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC2=CC=CC=C21)NC(=O)[C@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427361 | |
| Record name | N-(4-Methoxynaphthalen-2-yl)-L-serinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-amino-3-hydroxy-N-(4-methoxynaphthalen-2-yl)propanamide | |
CAS RN |
81607-67-2 | |
| Record name | N-(4-Methoxynaphthalen-2-yl)-L-serinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 81607-67-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















